molecular formula C17H27NO3S B5849285 N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide

N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B5849285
M. Wt: 325.5 g/mol
InChI Key: PQFGAWSFIMVXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C16H25NO3S . The average mass of this compound is 311.440 Da and its monoisotopic mass is 311.155518 Da .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide” can be represented by the SMILES string Cc1ccc(cc1)S([O-])(=O)=O.C[N+]2(CCOCC2)CCN=C=NC3CCCCC3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide:

Catalysis in Organic Synthesis

This compound is utilized as a catalyst in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Its ability to facilitate the formation of carbon-carbon bonds under mild conditions makes it valuable in the synthesis of complex organic molecules. This application is crucial for the production of pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-11-16(21-4)13(2)14(17)3/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFGAWSFIMVXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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